molecular formula C18H28N6O3 B2889818 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione CAS No. 573948-87-5

8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione

Cat. No.: B2889818
CAS No.: 573948-87-5
M. Wt: 376.461
InChI Key: SWYDKPBZFBYUOJ-UHFFFAOYSA-N
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Description

8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione is a purine-2,6-dione derivative characterized by substitutions at the 7- and 8-positions of the purine core. The 7-position is modified with a 3-oxobutan-2-yl group, while the 8-position features a (4-ethylpiperazin-1-yl)methyl moiety. The ethylpiperazine group may enhance blood-brain barrier permeability, while the 3-oxobutan-2-yl substituent could influence metabolic stability .

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O3/c1-6-22-7-9-23(10-8-22)11-14-19-16-15(24(14)12(2)13(3)25)17(26)21(5)18(27)20(16)4/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYDKPBZFBYUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2C(C)C(=O)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.

    Introduction of Substituents: The 1,3-dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Piperazine Moiety: The ethylpiperazine group is attached through nucleophilic substitution reactions, often using ethylpiperazine and a suitable leaving group on the purine core.

    Addition of the 3-Oxobutan-2-yl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxobutan-2-yl group, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation Products: Various carboxylic acids and ketones.

    Reduction Products: Alcohols and alkanes.

    Substitution Products: Derivatives with different functional groups replacing the ethylpiperazine moiety.

Scientific Research Applications

8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active purines.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione involves its interaction with various molecular targets:

    Molecular Targets: It may interact with purinergic receptors, enzymes involved in purine metabolism, and other cellular proteins.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally and functionally related compounds:

Table 1: Comparative Analysis of Purine-2,6-Dione Derivatives

Compound Name Substituents (7-/8-Positions) Molecular Weight Key Targets/Activities Research Findings
Target Compound 7: 3-oxobutan-2-yl; 8: (4-ethylpiperazin-1-yl)methyl 403.44 g/mol PDE inhibition (predicted) Structural similarity to pan-PDE inhibitors suggests potential anti-fibrotic activity .
NCT-501 7: isopentyl; 8: (4-cyclopropanecarbonylpiperazin-1-yl)methyl 416.52 g/mol ALDH1A1 inhibition Potent ALDH inhibitor (IC₅₀ = 12 nM); investigated for cancer therapy .
Fenetylline 7: 2-(1-phenylpropan-2-ylamino)ethyl 341.4 g/mol CNS stimulant Acts as a xanthine-amphetamine hybrid; metabolized to theophylline and amphetamine .
Compound 145 (7,8-disubstituted derivative) 7: phenyl; 8: piperazinylmethyl ~450 g/mol Pan-PDE inhibition (PDE4B, PDE7A) Inhibits TGF-β1-induced fibrosis via Smad-2 pathway; IC₅₀ < 100 nM for PDE4B .
Linagliptin 7: but-2-ynyl; 8: (3R)-3-aminopiperidin-1-yl 472.2 g/mol DPP-4 inhibition Approved for type II diabetes; enhances GLP-1 activity .
Microcrystals (E)-8-(3,4-dimethoxystyryl) 7: methyl; 8: 3,4-dimethoxystyryl 428.4 g/mol Improved bioavailability High solubility (~2.5 mg/mL) and crystallinity (>20%) for pharmaceutical use .

Key Structural and Functional Differences:

  • Substituent Flexibility : The target compound’s 3-oxobutan-2-yl group introduces a ketone functional group absent in NCT-501 (isopentyl) or Fenetylline (amphetamine-linked ethyl). This may reduce metabolic oxidation compared to alkyl chains .
  • Biological Targets : While Compound 145 and Linagliptin target PDEs and DPP-4, respectively, the target compound’s activity remains underexplored. Molecular docking studies of analogs suggest binding to PDE4B’s catalytic domain via hydrogen bonding with Gln-443 and π-π stacking with Phe-446 .

Research Findings and Mechanistic Insights

  • Metabolic Stability : Derivatives with 3-oxobutan-2-yl groups (e.g., target compound) show moderate stability in liver microsomes, with <30% degradation after 1 hour, contrasting with rapid metabolism of 8-methoxy analogs .
  • Anti-Fibrotic Activity : Compound 145, a close analog, reduces collagen synthesis by 60% in lung fibroblasts at 10 µM via Smad-2/3 pathway inhibition .

Biological Activity

The compound 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione , with CAS number 797028-19-4 , belongs to the purine derivatives family and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C23H33N6O2C_{23}H_{33}N_{6}O_{2} with a molecular weight of 425.5 g/mol . The structure is characterized by a purine core modified with an ethylpiperazine moiety, which is significant for its biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes:

  • Receptor Binding : The compound has been identified as a dual ligand for serotonin receptors (5HT1A and 5HT7), which are implicated in mood regulation and various neuropsychiatric disorders. This dual action suggests potential applications in treating depression and anxiety disorders .
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against certain bacterial strains, indicating potential use as an antibacterial agent .

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and induce cellular stress responses:

  • Serotonin Modulation : By acting on serotonin receptors, the compound may enhance serotonergic signaling, which is crucial for mood stabilization.
  • Induction of Apoptosis : The activation of pro-apoptotic factors leads to programmed cell death in cancer cells, which is a promising avenue for cancer therapy.

Case Studies and Research Findings

StudyFindings
Skoczylas et al., 2023Demonstrated dual receptor binding affinity for 5HT1A/5HT7 with potential antidepressant effects in animal models .
Zhang et al., 2024Reported significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .
Lee et al., 2024Found antimicrobial activity against E. coli and S. aureus, suggesting utility in treating infections .

Q & A

Q. What are the optimal synthetic routes for 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:

Alkylation of the purine core to introduce methyl groups.

Mannich reactions for introducing the 4-ethylpiperazine moiety.

Coupling reactions (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the 3-oxobutan-2-yl group .
Critical parameters include solvent choice (ethanol or DMSO for solubility), temperature (40–80°C), and reaction time (12–48 hours). Optimization requires monitoring by TLC/HPLC to balance yield (60–85%) and purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR (¹H/¹³C) to confirm substituent positions (e.g., δ 2.5–3.5 ppm for piperazine protons).
  • Mass spectrometry (ESI-MS) to verify molecular weight (348.4 g/mol) and fragmentation patterns.
  • IR spectroscopy to detect carbonyl stretches (~1700 cm⁻¹ for purine dione) .
    Cross-reference with PubChem data (CAS 476481-82-0) for validation .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

  • Methodological Answer :
  • Column chromatography (silica gel, eluent: chloroform/methanol 9:1) removes polar impurities.
  • Recrystallization from ethanol/water mixtures enhances purity (>95%).
  • HPLC (C18 column, acetonitrile/water gradient) resolves closely related analogs .

Advanced Research Questions

Q. How does the 4-ethylpiperazine moiety influence the compound’s bioavailability and target binding?

  • Methodological Answer :
  • Lipophilicity : The ethyl group increases logP (~2.1), enhancing membrane permeability (calculated via ChemAxon).
  • Target Interaction : Piperazine’s nitrogen atoms facilitate hydrogen bonding with enzymes (e.g., viral polymerases) or receptors (e.g., GPCRs).
  • SAR Studies : Compare analogs (e.g., 4-benzylpiperazine derivatives) to assess potency differences in antiviral assays .

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Test compound concentrations (1 nM–100 µM) to identify non-linear effects.
  • Assay Standardization : Use isogenic cell lines and control compounds (e.g., ribavirin for antiviral studies).
  • Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to isolate variables (e.g., solvent used in assays) .

Q. How can computational modeling predict the compound’s interaction with viral polymerases?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to HCV NS5B polymerase (PDB: 3FQK).
  • MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories).
  • Pharmacophore Mapping : Identify critical interactions (e.g., purine dione with Asp318) .

Q. What experimental designs are optimal for assessing the compound’s metabolic stability?

  • Methodological Answer :
  • In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS.
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
  • Metabolite ID : HR-MS/MS to detect oxidative (e.g., piperazine N-oxidation) or hydrolytic metabolites .

Research Application Questions

Q. How can structural analogs be designed to improve selectivity for neurological vs. antiviral targets?

  • Methodological Answer :
  • Modify Substituents : Replace 3-oxobutan-2-yl with hydrophobic groups (e.g., hexyl) to enhance blood-brain barrier penetration.
  • Targeted Libraries : Synthesize analogs with varied piperazine substituents (e.g., 4-methoxybenzyl) and screen against CNS/viral panels .

Q. What in vivo models are suitable for evaluating the compound’s efficacy and toxicity?

  • Methodological Answer :
  • Antiviral : HCV-infected humanized mice (e.g., uPA-SCID model).
  • Neurotoxicity : Zebrafish larvae (Danio rerio) for rapid CNS safety profiling.
  • Pharmacokinetics : Rodent studies with IV/PO dosing to calculate AUC and half-life .

Data Presentation

Q. Table 1. Key Synthetic Parameters

StepReaction TypeSolventTemp (°C)Yield (%)Purity (%)
1AlkylationDMF607590
2MannichEthanol706888
3CouplingDMSO508295
Data synthesized from

Q. Table 2. Biological Activity of Structural Analogs

Analog SubstituentTargetIC₅₀ (µM)Reference
4-BenzylpiperazineHCV NS5B0.12
4-MethoxybenzylpiperazineDPP-IV1.4
3-Oxobutan-2-yl (Parent)GPCR (5-HT₆)2.8

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